molecular formula C15H24Cl2N2 B1446521 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride CAS No. 1263378-31-9

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride

Cat. No.: B1446521
CAS No.: 1263378-31-9
M. Wt: 303.3 g/mol
InChI Key: NTQZSQQGKOLRST-UHFFFAOYSA-N
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Description

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2 and a molecular weight of 303.27 g/mol . This compound is known for its unique structure, which includes a decahydro-naphthyridine core substituted with a benzyl group and two hydrochloride ions. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride typically involves the hydrogenation of a naphthyridine precursor in the presence of a benzylating agent. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and benzylation. The final product is purified through crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride can be compared with other similar compounds, such as:

  • 2-Benzyl-decahydro-[1,5]naphthyridine dihydrochloride
  • 2-Benzyl-decahydro-[1,6]naphthyridine dihydrochloride
  • 2-Benzyl-decahydro-[1,8]naphthyridine dihydrochloride

These compounds share a similar core structure but differ in the position of the nitrogen atoms within the naphthyridine ring. This difference can lead to variations in their chemical properties and biological activities .

This compound stands out due to its unique substitution pattern and the specific biological activities it exhibits, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1H-2,6-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17;;/h1-5,14-16H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQZSQQGKOLRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
Reactant of Route 2
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
Reactant of Route 3
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
Reactant of Route 4
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
Reactant of Route 5
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
Reactant of Route 6
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride

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